Protectin D1-d5 -

Protectin D1-d5

Catalog Number: EVT-10956012
CAS Number:
Molecular Formula: C22H32O4
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protectin D1, also referred to as neuroprotectin D1 when involved in neural processes, is a specialized pro-resolving mediator derived from docosahexaenoic acid. This compound exhibits significant anti-inflammatory, anti-apoptotic, and neuroprotective properties. It belongs to a class of bioactive lipid mediators that play crucial roles in resolving inflammation and promoting tissue repair following injury or stress. Protectin D1 is characterized by its unique molecular structure, which includes two hydroxyl groups and a carboxylic acid group, contributing to its bioactivity in various biological systems .

Source

Protectin D1 is synthesized from docosahexaenoic acid, an omega-3 fatty acid abundant in marine oils and certain algae. It is produced endogenously in various tissues, including the brain, retina, and lungs, particularly during inflammatory responses. The synthesis involves enzymatic reactions catalyzed by lipoxygenases, which convert docosahexaenoic acid into this potent mediator .

Classification

Protectin D1 is classified as a member of the autacoids, which are locally acting chemical mediators derived from fatty acids. It falls under the category of protectins, a subclass of specialized pro-resolving mediators that are instrumental in the resolution phase of inflammation. Its classification reflects its role in modulating immune responses and promoting healing processes .

Synthesis Analysis

Methods

The synthesis of Protectin D1 can be achieved through both natural biosynthetic pathways and total synthesis methods. The natural biosynthesis involves the enzymatic conversion of docosahexaenoic acid by lipoxygenases. The synthetic approach has been developed to produce stereochemically pure forms of Protectin D1.

Technical Details

A notable synthetic route involves a convergent stereoselective synthesis that utilizes an Evans-aldol reaction with chiral auxiliaries, achieving a yield of approximately 15% over eight steps. Key steps include the introduction of a conjugated triene structure through selective reductions and careful control of stereochemistry to match the characteristics of naturally occurring Protectin D1 .

Molecular Structure Analysis

Structure

Protectin D1 has a complex molecular structure characterized by:

  • Length: 22 carbon atoms.
  • Functional Groups: Two hydroxyl groups located at carbon positions 10 and 17.
  • Carboxylic Acid Group: Present at the first carbon position.
  • Double Bonds: A conjugated system comprising multiple double bonds contributes to its reactivity and biological activity.

The complete stereochemistry of Protectin D1 is essential for its bioactivity, specifically the chirality at the carbon-10 alcohol position and the geometry of the conjugated triene .

Data

The molecular formula for Protectin D1 is C22H34O3. Its mass spectrometry data confirm the structural integrity when compared to naturally produced samples .

Chemical Reactions Analysis

Reactions

Protectin D1 participates in several biochemical reactions that highlight its role as an anti-inflammatory mediator. It can inhibit leukocyte transmigration and modulate immune cell activity during inflammatory responses.

Technical Details

In vitro studies have shown that Protectin D1 significantly reduces human neutrophil transmigration by approximately 50% at concentrations around 10 nanomolar. Its effectiveness is attributed to its ability to interact with specific receptors on immune cells, thereby modulating their functions during inflammation .

Mechanism of Action

Process

The mechanism by which Protectin D1 exerts its effects involves several key processes:

  • Regulation of Apoptotic Proteins: Protectin D1 enhances the expression of anti-apoptotic proteins such as Bcl-2 while inhibiting pro-apoptotic proteins like Bax.
  • Inhibition of Inflammatory Pathways: It disrupts pathways associated with oxidative stress and inflammation, thereby promoting cell survival .

Data

Experimental data indicate that Protectin D1 activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in reducing amyloid-beta peptide production in Alzheimer's models. This activation leads to decreased inflammation and cellular apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear or slightly yellowish liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored under inert conditions.
  • Reactivity: Reacts with various biological targets due to its functional groups, influencing inflammatory processes.

Relevant analyses have shown that Protectin D1 maintains stability under physiological conditions but may degrade when exposed to extreme environmental factors .

Applications

Scientific Uses

Protectin D1 has garnered attention for its potential therapeutic applications:

  • Neuroprotection: Studies indicate its efficacy in protecting neuronal cells from oxidative stress-related damage.
  • Inflammatory Disorders: It shows promise in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
  • Viral Infections: Research suggests that Protectin D1 can inhibit viral replication, particularly against influenza viruses, enhancing respiratory cell protection during infections .
Biosynthesis and Metabolic Pathways of Protectin D1

Enzymatic Conversion of Docosahexaenoic Acid to Protectin D1

Protectin D1 (10R,17S-dihydroxydocosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid) is biosynthesized from docosahexaenoic acid via stereoselective enzymatic reactions. The initial step involves the insertion of molecular oxygen at carbon 17 of docosahexaenoic acid by 15-lipoxygenase-1, forming 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This intermediate contains a conjugated E,Z-diene system that enhances thermodynamic stability [2] [4].

Role of 15-Lipoxygenase-1 in Stereoselective Biosynthesis

Human 15-lipoxygenase-1 exhibits stringent regio- and stereospecificity, with a kcat/KM value of 0.35 s⁻¹μM⁻¹ for docosahexaenoic acid oxygenation. X-ray crystallography studies reveal that docosahexaenoic acid binds methyl-end first within the enzyme’s active site, positioning carbon 17 adjacent to the catalytic non-heme iron center. This binding mode ensures antarafacial hydrogen abstraction and S-stereoselective oxygen insertion [4] [9]. Comparative kinetics show human 15-lipoxygenase-2 generates the same 17S-HpDHA intermediate (kcat/KM = 0.43 s⁻¹μM⁻¹), while human 12-lipoxygenase primarily produces 14S-HpDHA but yields minor quantities of 17S-HpDHA (kcat/KM = 12 s⁻¹μM⁻¹) [4].

Table 1: Kinetic Parameters of Lipoxygenases in 17S-HpDHA Biosynthesis

Enzymekcat/KM (s⁻¹μM⁻¹)Primary Product
15-Lipoxygenase-10.3517S-HpDHA
15-Lipoxygenase-20.4317S-HpDHA
12-Lipoxygenase12.014S-HpDHA

Epoxide-Intermediates and Hydrolytic Mechanisms in Protectin D1 Formation

17S-Hydroperoxydocosahexaenoic acid undergoes intramolecular dehydration to form a highly strained 16S,17S-epoxy-docosahexaenoic acid intermediate. This epoxide has a half-life of ~19 seconds at physiological pH due to ring strain (bond angles ≈60° vs. tetrahedral 109.5°). The reaction proceeds via carbon-12 hydrogen abstraction, triggering epoxide ring closure with concomitant E,Z,E-triene formation [2] [4]. Enzymatic hydrolysis by an unidentified epoxide hydrolase opens the epoxide, installing the 10R-hydroxyl group with inversion of configuration. This generates the conjugated E,E,Z-triene system characteristic of protectin D1. Nuclear magnetic resonance analyses confirm the 10R,17S-diol configuration in endogenous protectin D1 matches synthetic standards [2] [7] [9].

Modulation of Biosynthetic Pathways in Inflammatory Microenvironments

Impact of Cytokine Signaling on Precursor Availability

Interleukin-4 upregulates 15-lipoxygenase-1 expression in human peripheral blood mononuclear cells by activating the STAT6 transcription factor. Differentiated T helper 2 lymphocytes secrete interleukin-4, which amplifies phospholipase A₂-mediated release of docosahexaenoic acid from membrane phospholipids. Lipidomic analyses demonstrate a 3.8-fold increase in protectin D1 biosynthesis in interleukin-4-stimulated eosinophils compared to naïve cells [3] [5] [9]. Conversely, interferon-γ suppresses 15-lipoxygenase-1 transcription in macrophages, creating cytokine-specific regulation of protectin D1 production during inflammation resolution.

Dysregulation of Protectin D1 Biosynthesis in Chronic Pathologies

Severe asthma patients exhibit impaired protectin D1 synthesis in eosinophils, with reductions exceeding 70% compared to healthy subjects. This defect correlates with diminished 15-lipoxygenase-1 translocation to nuclear membranes, where docosahexaenoic acid substrates are concentrated. In Alzheimer’s disease, amyloid-β plaques suppress 15-lipoxygenase-1 activity in neural tissues, reducing protectin D1 levels by >50% and exacerbating neuroinflammation [3] [5] [9]. Lipid mediator imbalance is also documented in inflammatory bowel disease, where colon biopsies show elevated resolvin pathways but compromised protectin D1 biosynthesis during active flare-ups [6].

Deuterium Incorporation Strategies for Protectin D1-d5

Isotopic Labeling Techniques for Metabolic Tracing

Protectin D1-d5 (22,22,22,21,21-pentadeuteroprotectin D1) incorporates deuterium at the ω-terminal methyl group (carbons 21-22). Synthetic routes employ deuterated 1-butyne-d5 as the starting material, which is coupled to protected glycidols via Sonogashira cross-coupling. Lindlar catalyst-mediated semihydrogenation installs the 19Z-double bond while retaining deuterium labels [7] [8]. The deuterium retention rate exceeds 98% as verified by high-resolution mass spectrometry, with m/z 365.5 for [M–H]⁻ versus 360.5 in non-deuterated protectin D1. This labeling strategy positions deuteriums at metabolically stable sites, avoiding isotopic exchange during in vivo tracing studies [7] [8] [10].

Table 2: Deuterium Labeling Positions in Protectin D1-d5

Deuterium PositionChemical GroupStabilityPurpose
C-21 (²H₂)-C²H₂-HighMetabolic tracing
C-22 (²H₃)-C²H₃HighQuantitation via LC-MS/MS

Kinetic Studies of Protectin D1-d5 in Enzymatic Assays

Protectin D1-d5 enables quantitative tracking of protectin D1 metabolism. Incubation with human liver microsomes reveals cytochrome P450-mediated ω-hydroxylation, forming 22-hydroxyprotectin D1-d5 as the primary metabolite. Liquid chromatography-tandem mass spectrometry assays show protectin D1-d5 has identical KM values (8.3 ± 0.7 μM) to native protectin D1 when metabolized by recombinant 15-lipoxygenase-1, confirming isotopic labeling does not alter enzyme recognition [10]. In transcellular metabolism models, deuterated 17S-HpDHA (precursor to protectin D1-d5) transfers from neutrophils to endothelial cells, where epoxidation occurs 55-fold faster with 15-lipoxygenase-1 versus 12-lipoxygenase. Allosteric inhibitors like 12S-hydroxyeicosatetraenoic acid reduce epoxidation efficiency by increasing the Kd of 17S-HpDHA binding to 15-lipoxygenase-1 from 5.9 μM to >20 μM [4] [10].

Properties

Product Name

Protectin D1-d5

IUPAC Name

(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-21,21,22,22,22-pentadeuterio-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid

Molecular Formula

C22H32O4

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1/i1D3,2D2

InChI Key

CRDZYJSQHCXHEG-XYVLOPPUSA-N

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.